ジバルプロエックスナトリウム

概要

説明

Divalproex sodium is a coordination compound of sodium valproate and valproic acid in a 1:1 molar relationship. It is widely used as an anticonvulsant and mood-stabilizing drug. Divalproex sodium is primarily prescribed for the treatment of epilepsy, bipolar disorder, and to prevent migraine headaches .

科学的研究の応用

Divalproex sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving coordination chemistry and reaction mechanisms.

Biology: Research on its effects on cellular processes and its role in modulating neurotransmitter levels.

Medicine: Extensive research on its efficacy in treating epilepsy, bipolar disorder, and migraine prevention.

Industry: Used in the formulation of sustained-release tablets and other pharmaceutical preparations .

作用機序

Target of Action

Divalproex sodium, also known as valproate, is primarily targeted at the central nervous system. It is believed to affect the levels of gamma-aminobutyric acid (GABA) in the brain . GABA is a neurotransmitter that inhibits the activity of nerve cells in the brain, and increased levels can help calm nerves and aid in preventing seizures .

Mode of Action

It is suggested that its therapeutic effects in epilepsy are related to increased brain concentrations of gaba . Divalproex sodium dissociates to the valproate ion in the gastrointestinal tract . The valproate ion is thought to affect the turnover of GABA or block the reuptake of GABA into neurons and glial cells .

Biochemical Pathways

Divalproex sodium is believed to affect several biochemical pathways in the body. It is known to inhibit GABA transaminase, the enzyme responsible for the breakdown of GABA, thereby increasing the levels of GABA in the brain . This increase in GABA levels can lead to a decrease in nerve cell activity, which can help prevent seizures and manic episodes .

Pharmacokinetics

Divalproex sodium is characterized by dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination . It is susceptible to the effects of both enzyme induction and inhibition, along with an ability for weak to moderate inhibition of the metabolic elimination of other drugs . The drug is generally safe whether administered alone or in combination with other therapies .

Result of Action

The molecular and cellular effects of Divalproex sodium’s action are primarily seen in its ability to increase GABA concentrations in the brain, leading to a decrease in nerve cell activity . This can result in the prevention of seizures and manic episodes in patients with epilepsy and bipolar disorder . In addition, Divalproex sodium has been found to rescue the hypoacetylation levels of histone H3 and attenuate cellular cytotoxicity induced by expanded ataxin-3 partly via preventing nuclear transport of ataxin-3 .

Action Environment

The action, efficacy, and stability of Divalproex sodium can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and elimination of Divalproex sodium, potentially altering its therapeutic effects . Additionally, patient-specific factors such as age, liver function, and genetic factors can also influence the drug’s action . Therefore, careful monitoring and individualized treatment plans are essential when using Divalproex sodium for therapeutic purposes .

生化学分析

Biochemical Properties

Divalproex sodium interacts with various biomolecules in the body. Its anticonvulsant activity may be related to increased brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings .

Cellular Effects

Divalproex sodium has a significant impact on various types of cells and cellular processes. It has been found to modulate the nuclear localization of ataxin-3, a protein implicated in neurodegenerative disorders, and prevent cellular toxicity caused by expanded ataxin-3 . It also has effects on cellular cytotoxicity .

Molecular Mechanism

The molecular mechanism of action of Divalproex sodium is complex. It dissociates to the valproate ion in the gastrointestinal tract . Its anticonvulsant activity may be related to increased brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings .

Temporal Effects in Laboratory Settings

In laboratory settings, Divalproex sodium has shown to have a more rapid antimanic effect when compared with standard-titration Divalproex, lithium, or placebo and is better tolerated than olanzapine and as well tolerated as lithium or standard-titration Divalproex .

Dosage Effects in Animal Models

In animal models, the effects of Divalproex sodium vary with different dosages. A study found that the concentration of serum Divalproex sodium was significantly increased after Glipizide treatment at 1st, 4th, 8th, and 16th hour for one week .

Metabolic Pathways

Divalproex sodium is characterized by dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination .

Transport and Distribution

Divalproex sodium is transported and distributed within cells and tissues. It is characterized by dose-limited absorption . Although Divalproex sodium exhibits a moderate solubility in water, it demonstrates remarkable solubility in methanol, phosphate buffer pH6.8, 0.1 N NaOH, 95% ethanol, and chloroform .

Subcellular Localization

Divalproex sodium modulates the nuclear localization of ataxin-3, a protein implicated in neurodegenerative disorders . This modulation of nuclear localization is a key event in the pathology of certain disorders .

準備方法

Synthetic Routes and Reaction Conditions

Divalproex sodium is synthesized through the partial neutralization of valproic acid with sodium hydroxide. The reaction involves the formation of a stable coordination compound between sodium valproate and valproic acid .

Industrial Production Methods

In industrial settings, divalproex sodium is produced by reacting valproic acid with sodium hydroxide under controlled conditions. The reaction mixture is then purified to remove any impurities and obtain the final product. The process involves several steps, including crystallization, filtration, and drying .

化学反応の分析

Types of Reactions

Divalproex sodium undergoes various chemical reactions, including:

Oxidation: Divalproex sodium can be oxidized to form valeric acid derivatives.

Reduction: It can be reduced to form simpler organic compounds.

Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

Oxidation: Valeric acid derivatives.

Reduction: Simpler organic compounds.

Substitution: Various substituted derivatives of divalproex sodium.

類似化合物との比較

Similar Compounds

Valproic Acid: A closely related compound with similar anticonvulsant properties.

Lamotrigine: Another anticonvulsant used to treat epilepsy and bipolar disorder.

Uniqueness

Divalproex sodium is unique due to its combination of sodium valproate and valproic acid, providing a more stable and effective formulation. It has a broader therapeutic range and fewer side effects compared to some other anticonvulsants .

生物活性

Divalproex sodium, a derivative of valproic acid, is primarily used as an anticonvulsant and mood stabilizer in various psychiatric conditions. Its biological activity encompasses a range of mechanisms, including modulation of neurotransmitter levels, histone acetylation, and potential effects on cellular stress responses. This article synthesizes findings from diverse studies to elucidate the biological activity of divalproex sodium, supported by data tables and case studies.

1. Histone Acetylation

Divalproex sodium is known to act as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histones, particularly histone H3. This process is crucial for gene expression regulation. Research indicates that treatment with divalproex sodium significantly increases the acetylation levels of histone H3 in cells expressing expanded ataxin-3, a protein associated with neurodegenerative disorders such as spinocerebellar ataxia type 3 (SCA3) .

Key Findings:

- Increased Acetylation: Divalproex sodium treatment resulted in pronounced increases in acetylated histone H3 levels compared to controls.

- Cell Viability: The compound alleviated cytotoxicity induced by expanded ataxin-3, enhancing cell viability during stress conditions .

2. Neurotransmitter Modulation

Divalproex sodium influences neurotransmitter systems by increasing gamma-aminobutyric acid (GABA) levels while modulating glutamate activity. This dual action helps stabilize mood and reduce seizure frequency. Studies have shown that divalproex sodium effectively manages bipolar disorder and epilepsy by enhancing GABAergic transmission .

Adverse Effects and Case Studies

While divalproex sodium is generally well-tolerated, it can lead to significant adverse effects in some patients. A notable case study highlighted severe hyponatremia in a 56-year-old male treated for bipolar disorder. The recurrence of low sodium levels upon re-initiation of therapy necessitated switching to lithium, emphasizing the importance of monitoring electrolyte levels during treatment .

Table 1: Summary of Adverse Effects Associated with Divalproex Sodium

| Adverse Effect | Incidence Rate (%) | Clinical Significance |

|---|---|---|

| Hyponatremia | Variable | Can be severe; requires monitoring |

| Gastrointestinal Issues | 14.7% | Commonly reported |

| Sedation | Variable | May affect daily functioning |

| Weight Gain | Variable | Long-term management consideration |

Clinical Efficacy

Divalproex sodium has demonstrated efficacy as monotherapy for partial-onset seizures and is often preferred due to its favorable side effect profile compared to other antiepileptic drugs . A comparative study revealed that patients on divalproex sodium experienced fewer gastrointestinal side effects than those treated with valproic acid, leading to higher treatment adherence .

Table 2: Comparative Tolerability of Divalproex Sodium vs. Valproic Acid

| Side Effect | Divalproex Sodium (%) | Valproic Acid (%) | p-value |

|---|---|---|---|

| Gastrointestinal Issues | 14.7 | 28.7 | 0.003 |

| Discontinuation Due to Side Effects | 4.0 | 12.7 | 0.0066 |

特性

CAS番号 |

76584-70-8 |

|---|---|

分子式 |

C8H16NaO2 |

分子量 |

167.20 g/mol |

IUPAC名 |

sodium;2-propylpentanoate;2-propylpentanoic acid |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChIキー |

RGZUPIWJTSGERU-UHFFFAOYSA-N |

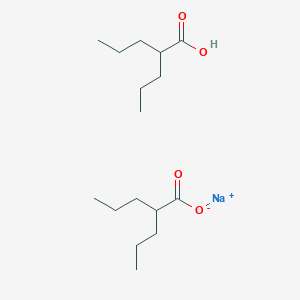

SMILES |

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |

異性体SMILES |

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |

正規SMILES |

CCCC(CCC)C(=O)O.[Na] |

Key on ui other cas no. |

76584-70-8 |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

99-66-1 (Parent) |

同義語 |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。